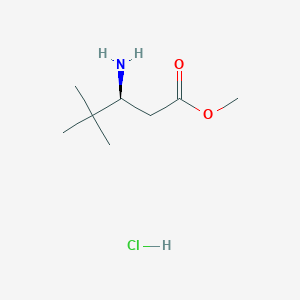

(S)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride

描述

Systematic Chemical Identification

The compound (S)-methyl 3-amino-4,4-dimethylpentanoate hydrochloride possesses the systematic International Union of Pure and Applied Chemistry name "methyl (3S)-3-amino-4,4-dimethylpentanoate;hydrochloride". This nomenclature reflects the precise structural and stereochemical features of the molecule, incorporating the (3S) configuration descriptor that specifies the absolute stereochemistry at the third carbon position. The systematic name clearly identifies the methyl ester functionality, the amino substituent, and the dimethyl branching pattern characteristic of this compound.

The Chemical Abstracts Service registry number for this compound is 1439921-99-9, providing unambiguous identification within chemical databases. The molecular formula C8H18ClNO2 encompasses eight carbon atoms, eighteen hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms, yielding a molecular weight of 195.69 grams per mole. The International Chemical Identifier string InChI=1S/C8H17NO2.ClH/c1-8(2,3)6(9)5-7(10)11-4;/h6H,5,9H2,1-4H3;1H/t6-;/m0./s1 provides a machine-readable representation of the molecular structure and stereochemistry.

Table 1: Systematic Identification Parameters

| Parameter | Value |

|---|---|

| Chemical Abstracts Service Number | 1439921-99-9 |

| Molecular Formula | C8H18ClNO2 |

| Molecular Weight | 195.69 g/mol |

| International Chemical Identifier Key | VWWAVWOVOOLSTC-RGMNGODLSA-N |

| Molecular Descriptor Language Number | MFCD12068630 |

Alternative Nomenclature Systems

The compound exhibits several synonymous names reflecting different naming conventions and chemical databases. Alternative designations include "this compound" and "pentanoic acid, 3-amino-4,4-dimethyl-, methyl ester, hydrochloride (1:1), (3S)-". These variations demonstrate the systematic approach to chemical nomenclature while maintaining consistency in structural identification across different chemical information systems.

The Simplified Molecular Input Line Entry System representation CC(C)(C)C@HN.Cl provides a linear notation that captures both the molecular connectivity and stereochemical information. The @ symbol specifically denotes the S-configuration at the stereogenic center, while the dot notation separates the organic component from the hydrochloride salt. This systematic representation facilitates computer-based chemical structure processing and database searches.

属性

IUPAC Name |

methyl (3S)-3-amino-4,4-dimethylpentanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2.ClH/c1-8(2,3)6(9)5-7(10)11-4;/h6H,5,9H2,1-4H3;1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWWAVWOVOOLSTC-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CC(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H](CC(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Esterification of (S)-3-Amino-4,4-dimethylpentanoic Acid

The initial step involves converting the chiral amino acid into its methyl ester form. This process typically employs acid-catalyzed esterification:

(3S)-3-Amino-4,4-dimethylpentanoic acid + methanol → (S)-Methyl 3-amino-4,4-dimethylpentanoate + water

- Catalyst: Concentrated sulfuric acid or hydrochloric acid

- Temperature: Reflux conditions (~65°C)

- Duration: 4–8 hours to ensure complete esterification

- The stereochemistry at the 3-position is preserved due to mild reaction conditions.

- Excess methanol is used to drive the equilibrium toward ester formation.

Purification of the Ester

Post-reaction, the mixture is cooled, and excess methanol is removed via rotary evaporation under reduced pressure. The crude ester is then purified through:

- Recrystallization from suitable solvents such as ethyl acetate or ethanol.

- Chromatography (if necessary) for higher purity, especially for research-grade compounds.

Formation of the Hydrochloride Salt

The ester is then converted into its hydrochloride salt to enhance solubility and stability:

(S)-Methyl 3-amino-4,4-dimethylpentanoate + HCl (gas or aqueous solution) → (S)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride

- Solvent: Ethanol or methanol

- HCl Source: Gaseous HCl or concentrated hydrochloric acid

- Temperature: Ambient to slightly elevated (~25–40°C)

- Duration: 1–2 hours with stirring

- The ester is dissolved in a suitable solvent.

- HCl gas is bubbled through the solution or concentrated HCl is added dropwise.

- The mixture is stirred until complete salt formation.

- The product precipitates out and is collected via filtration.

- The salt is washed with cold solvent and dried under vacuum.

Characterization and Quality Control

The final product's purity and stereochemistry are confirmed through:

- NMR spectroscopy : To verify the chemical structure and stereochemistry.

- IR spectroscopy : To confirm functional groups.

- Mass spectrometry : To confirm molecular weight.

- Chiral HPLC : To ensure stereochemical purity.

Data Table Summarizing Preparation Parameters

| Step | Reagents & Conditions | Purpose | Notes |

|---|---|---|---|

| Esterification | Acid catalyst (H2SO4 or HCl), methanol, reflux | Convert amino acid to ester | Preserves stereochemistry |

| Purification | Recrystallization or chromatography | Purify ester | Ensures high purity |

| Salt formation | HCl gas or concentrated HCl, solvent, room temp | Convert ester to hydrochloride salt | Improves solubility/stability |

| Drying | Vacuum | Obtain pure hydrochloride | Remove residual solvents |

Research Findings and Optimization Strategies

- Stereoselectivity : Maintaining stereochemistry during esterification is critical; mild conditions are preferred.

- Yield Optimization : Excess methanol and controlled HCl addition improve yield and purity.

- Scale-Up Considerations : Continuous flow esterification and in-line salt formation can enhance scalability.

科学研究应用

Chemistry

- Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its structural features allow for various chemical reactions, including oxidation, reduction, and substitution.

-

Reactivity Profile : The compound can undergo multiple types of reactions that are essential in synthetic organic chemistry. These include:

- Oxidation : Formation of nitro or nitroso derivatives.

- Reduction : Production of alcohol derivatives.

- Substitution : Generation of substituted amines or amides.

Biology

- Biochemical Pathways : Research indicates that (S)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride may play a role in various biochemical pathways. Its interactions with enzymes and receptors are under investigation to understand its potential effects on metabolic processes.

- Neuroprotective Properties : Some studies suggest that amino acid derivatives like this compound may exhibit neuroprotective properties, which could be beneficial for neurodegenerative conditions.

Medicine

- Drug Development : The compound is being explored as a precursor in drug synthesis due to its structural resemblance to naturally occurring amino acids. This makes it a candidate for developing bioactive compounds with therapeutic effects.

- Therapeutic Investigations : Ongoing research aims to evaluate its efficacy against various biological targets through high-throughput screening methods. These studies focus on its potential as a metabolic modulator and its influence on protein synthesis and energy metabolism.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of amino acid derivatives similar to this compound. Results indicated that these compounds could protect neuronal cells from oxidative stress, potentially offering therapeutic avenues for treating neurodegenerative diseases.

Case Study 2: Enzyme Interaction Studies

Research focusing on the interaction of this compound with specific enzymes revealed that it could act as an inhibitor or activator. This modulation of enzyme activity suggests its utility in drug design aimed at targeting metabolic pathways.

作用机制

The mechanism of action of (S)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

相似化合物的比较

Key Observations:

- Enantiomers : The (R)-enantiomer shares identical molecular weight and formula with the (S)-form but differs in stereochemical configuration, impacting biological activity .

- Trifluorobutyrate Analog: The trifluoromethyl group in Methyl 3-amino-4,4,4-trifluorobutyrate HCl enhances lipophilicity and metabolic stability compared to the dimethyl-substituted target compound .

- Butanoate Derivative: The butanoate backbone in Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate HCl shortens the carbon chain and introduces a methylamino group, altering reactivity .

Target Compound:

Comparable Compounds:

- Methyl 3-amino-4,4,4-trifluorobutyrate HCl: Limited application data, but fluorinated analogs are common in antiviral and CNS drug development .

- Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate HCl: Achieves 100% yield in a deprotection step using HCl/dioxane, suggesting efficient scalability .

生物活性

(S)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride is a compound of interest in pharmacology and biochemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is an amino acid derivative with the following structural formula:

- Molecular Formula : C8H17ClN2O2

- Molecular Weight : 194.68 g/mol

The compound features a chiral center at the 3-position, contributing to its specific biological activity.

The biological activity of this compound primarily involves its interaction with various biological targets. Studies indicate that it may act as a substrate or inhibitor for specific enzymes and receptors involved in metabolic pathways. The exact mechanisms are still under investigation, but potential interactions include:

- Enzyme Inhibition : The compound may inhibit enzymes such as cathepsins, which are involved in protein degradation and have implications in various diseases .

- Receptor Binding : It may interact with neurotransmitter receptors, influencing neural signaling pathways.

Pharmacological Studies

- CNS Penetration : Research has shown that derivatives of this compound can penetrate the blood-brain barrier (BBB), suggesting potential applications in treating central nervous system disorders .

- Antiparasitic Activity : A study indicated that certain analogs exhibited significant potency against Toxoplasma gondii cysteine proteases (TgCPL), with IC50 values as low as 5 nM .

- Metabolic Stability : Investigations into metabolic stability revealed that modifications to the compound could enhance its half-life and overall efficacy in vivo .

Case Studies

- Case Study 1 : In a model assessing the efficacy of this compound against Toxoplasma gondii, researchers observed a marked reduction in parasite load in treated groups compared to controls. The study highlighted the compound's role in inhibiting TgCPL activity, which is critical for parasite survival.

- Case Study 2 : A pharmacokinetic study demonstrated that after administration, the compound achieved significant concentrations in brain tissue, correlating with observed behavioral changes in rodent models indicative of neuroactive properties.

Comparative Biological Activity Table

常见问题

How can the synthesis of (S)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride be optimized to achieve high chiral purity?

Basic Research Question

Methodological Answer:

Chiral purity is critical for enantioselective applications. A robust approach involves:

- Asymmetric Catalysis : Use chiral auxiliaries or catalysts during the esterification or amination steps to favor the (S)-enantiomer.

- Protection-Deprotection Strategies : Protect the amino group (e.g., Boc-protection) to minimize racemization during synthesis. For example, describes HCl-mediated deprotection in dioxane to yield a chiral amine with retained stereochemistry .

- Purification : Employ chiral HPLC or crystallization with resolving agents (e.g., tartaric acid derivatives) to isolate the (S)-enantiomer.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。